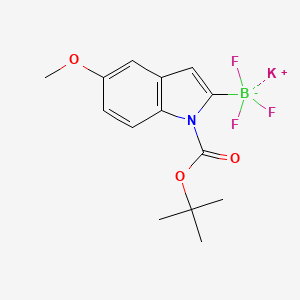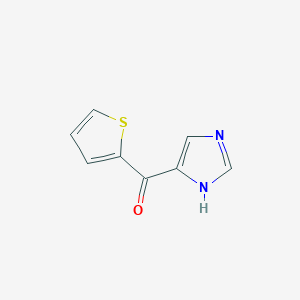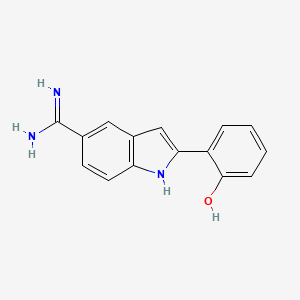![molecular formula C38H59NNaO12P B12818577 sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)
sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a methanobenzofuroisoquinoline core, decorated with multiple ethoxy groups and a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate involves multiple steps, including the formation of the methanobenzofuroisoquinoline core and subsequent functionalization with ethoxy and phosphate groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized under specific conditions.
Reduction: The ketone group in the methanobenzofuroisoquinoline core can be reduced to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its phosphate group.
Medicine: Investigating its potential as a drug candidate or a biochemical probe.
Industry: Possible applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphate group may play a crucial role in binding to active sites, while the methanobenzofuroisoquinoline core provides structural stability and specificity. The pathways involved could include signal transduction, metabolic regulation, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium phosphate derivatives: Similar in having a phosphate group but differ in the organic moiety attached.
Methanobenzofuroisoquinoline analogs: Share the core structure but differ in functional groups attached.
Uniqueness
This compound’s uniqueness lies in its combination of a complex organic core with multiple ethoxy groups and a phosphate moiety, which may confer unique chemical properties and biological activities not found in simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C38H59NNaO12P |
|---|---|
Poids moléculaire |
775.8 g/mol |
Nom IUPAC |
sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C38H60NO12P.Na/c1-4-5-6-7-8-9-10-11-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-52(41,42)51-38-15-14-31(40)36-37(38)16-17-39(2)33(38)29-30-12-13-32(43-3)35(50-36)34(30)37;/h12-15,33,36H,4-11,16-29H2,1-3H3,(H,41,42);/q;+1/p-1/t33-,36+,37+,38-;/m1./s1 |
Clé InChI |
JFQHKCCHCIKXPF-IIJFNOOFSA-M |
SMILES isomérique |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C.[Na+] |
SMILES canonique |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


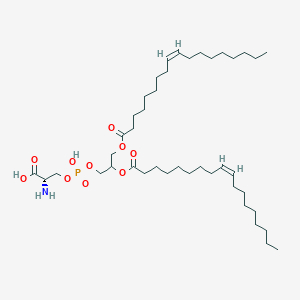

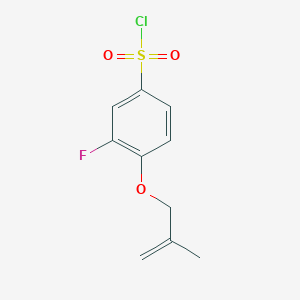
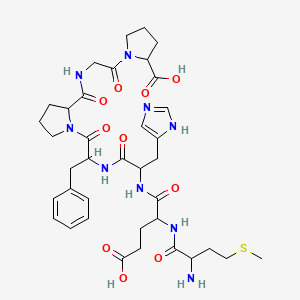

![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)

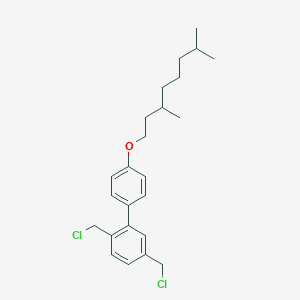
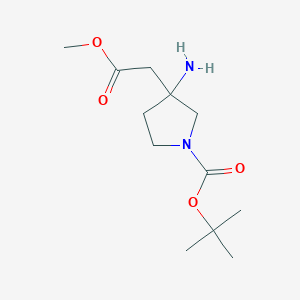
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
